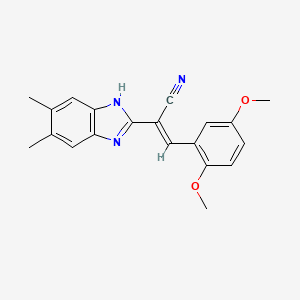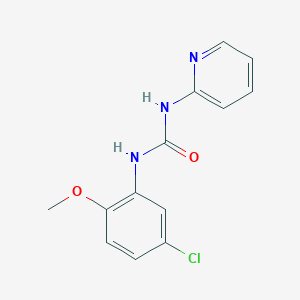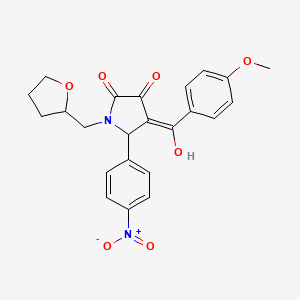![molecular formula C18H13N5O2 B5274989 6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5274989.png)
6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that features a unique fusion of furan, pyridine, triazole, and quinazoline rings. Compounds with such complex structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids.
Construction of the quinazoline ring: This often involves the condensation of anthranilic acid derivatives with amines or isocyanates.
Introduction of the furan and pyridine rings: These can be incorporated through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-(furan-2-yl)-2-(pyridin-3-yl)-quinazoline: Lacks the triazole ring.
6-(furan-2-yl)-2-(pyridin-3-yl)-triazole: Lacks the quinazoline ring.
6-(furan-2-yl)-quinazoline: Lacks both the pyridine and triazole rings.
Uniqueness
The unique combination of furan, pyridine, triazole, and quinazoline rings in 6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one may confer distinct biological activities and chemical properties not found in the similar compounds listed above.
Properties
IUPAC Name |
6-(furan-2-yl)-2-pyridin-3-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-15-8-12(16-4-2-6-25-16)7-14-13(15)10-23-18(20-14)21-17(22-23)11-3-1-5-19-9-11/h1-6,9-10,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDETOOUDASNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CN=CC=C4)N=C21)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B5274920.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5274927.png)
![N-(2-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5274930.png)

![N-({1-[2-(5-methyl-2-furyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5274947.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5274959.png)

![1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5274970.png)
![METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B5274972.png)
![6-[(5-CHLORO-2,4-DIMETHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5274977.png)
![(E)-3-(2-chloro-7-methylquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5274985.png)
![(3aS,6aR)-5-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5274996.png)
![N,N-dimethyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-azepanamine](/img/structure/B5275009.png)
